molecular formula C16H10F3NO3 B2705072 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione CAS No. 339096-92-3

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Cat. No. B2705072
Key on ui cas rn: 339096-92-3
M. Wt: 321.255
InChI Key: WZPRPDFZIQXXOR-UHFFFAOYSA-N
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Patent
US09394300B2

Procedure details

To a stirring solution of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione (9 g, 28.0 mmol) in ethanol (90 mL) was added hydrazine hydrate (1.543 g, 30.8 mmol) at RT. Reaction mixture was stirred for 16 h. Reaction mixture was filtered and filtrate was diluted with water and extracted with EtOAC. The organic layer was separated and distilled out to get the titled compound in 68% yield.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.543 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([CH2:7][O:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][CH:4]=1.O.NN>C(O)C>[F:1][C:2]([F:22])([F:23])[C:3]1[CH:21]=[CH:20][C:6]([CH2:7][O:8][NH2:9])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC(C1=CC=C(CON2C(C3=CC=CC=C3C2=O)=O)C=C1)(F)F
Name
Quantity
1.543 g
Type
reactant
Smiles
O.NN
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
filtrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled out

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC=C(CON)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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